molecular formula C10H19FO2 B1670068 10-Fluorodecanoic acid CAS No. 334-59-8

10-Fluorodecanoic acid

Cat. No. B1670068
CAS RN: 334-59-8
M. Wt: 190.25 g/mol
InChI Key: LXJHQFGNWFLQTR-UHFFFAOYSA-N
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Description

10-Fluorodecanoic acid is a chemical compound with the molecular formula C10H19FO2 . It has an average mass of 190.255 Da and a monoisotopic mass of 190.136902 Da .


Molecular Structure Analysis

10-Fluorodecanoic acid has a total of 31 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

10-Fluorodecanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 292.7±5.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 58.6±6.0 kJ/mol and a flash point of 130.8±17.6 °C . The index of refraction is 1.431, and it has a molar refractivity of 50.1±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .

Scientific Research Applications

1. Environmental Impact and Biodegradation

10-Fluorodecanoic acid and its derivatives play a significant role in environmental studies. Zhao and Zhu (2017) explored the behavior of 10:2 fluorotelomer alcohol (10:2 FTOH) in soil-earthworm and soil-wheat systems. Their findings indicated that 10:2 FTOH could be biodegraded into various perfluorocarboxylic acids (PFCAs), including perfluorodecanoate (PFDA). This study is crucial for understanding the environmental impact and biodegradation pathways of fluorinated compounds like 10-fluorodecanoic acid (Zhao & Zhu, 2017).

2. Use in Biomedical Imaging

In the field of biomedical imaging, specifically in myocardial utilization studies, 10-fluorodecanoic acid derivatives have been utilized. For instance, DeGrado, Coenen, and Stocklin (1991) evaluated 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA), a long-chain fatty acid analog, in mice to probe myocardial utilization of long-chain fatty acids. Their research provided insights into the potential use of fluorinated fatty acids in PET imaging of myocardial LCFA utilization (DeGrado, Coenen, & Stocklin, 1991).

3. Role in Organic Chemistry and Synthesis

10-Fluorodecanoic acid is also significant in the field of organic chemistry, particularly in the synthesis of complex molecules. Culceth et al. (1998) demonstrated its role in the biosynthesis of piliformic acid in Poronia piliformis, highlighting the unique biochemical pathways involving fluorinated fatty acids. This research contributes to our understanding of fluorinated compounds in natural product synthesis (Culceth et al., 1998).

4. Applications in Chemical Biology

Fluorinated compounds like 10-fluorodecanoic acid are increasingly being used in chemical biology. Cheng et al. (2020) discussed the advancement in fluorescent amino acids, including fluorinated versions, for their applications in tracking protein-protein interactions and imaging biological processes. These developments demonstrate the versatility of fluorinated compounds in biological studies (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

5. Industrial and Technological Applications

In an industrial context, Uesugi et al. (2005) developed a technology to utilize fluoro-nitric acid, a high purity and concentration washing agent used in the semiconductor industry, for steel sheet pickling in the steel industry. This study exemplifies the industrial applications of fluorinated compounds and their role in reducing environmental impact (Uesugi, Suginaka, Masashi, Kuwauchi, & Hirao, 2005).

Safety And Hazards

The safety information for 10-Fluorodecanoic acid indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H315 and H319 . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

properties

IUPAC Name

10-fluorodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJHQFGNWFLQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187036
Record name Decanoic acid, 10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Fluorodecanoic acid

CAS RN

334-59-8
Record name Decanoic acid, 10-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FLM Pattison, JB Stothers… - Journal of the American …, 1956 - ACS Publications
… by the unsymmetrical coupling of 10-fluorodecanoic acid and methyl hydrogen sebacate … anhydrous magnesium sulfate and removal of the ether, 10fluorodecanoic acid (22 g., 93%) …
Number of citations: 141 pubs.acs.org
BE Cross, P Hendley - Tetrahedron, 1978 - Elsevier
12-Fluoro-3-oxododecanoic acid has been synthesised; neither this acid nor 10-fluorodecanoic acid were converted into fluoroavenaciolide by cultures of Aspergillus avenaceus. …
Number of citations: 0 www.sciencedirect.com
RA Peters, RJ Hall - Biochemical Pharmacology, 1959 - Elsevier
… * 10 Fluorodecanoic acid 0.45Y mg gave fluorine 45.7 pg or 99.6 per cent theoretical. It was estimated in triplicate.. Since the blank as determined was 0.2 pg, this made the corrected …
Number of citations: 29 www.sciencedirect.com
DS Tarbell, WE Lovett - Journal of the American Chemical Society, 1956 - ACS Publications
Allyl re-hexyl sulfide is isomerized to re-hexyl propenyl sulfide by refluxing with 3.7 M alcoholic sodium ethoxide; allyl-butyl sulfide behaves similarly. Allyl re-hexyl ether is recovered …
Number of citations: 91 pubs.acs.org
WJ Gensler - Chemical Reviews, 1957 - ACS Publications
A significantamount of new information on the synthesis of fatty acids has accumulated since Gunstone in 1953 (148) and Breusch in 1950 (58) published their reviews. It seemed …
Number of citations: 48 pubs.acs.org
GW Gribble - Organofluorines, 2002 - Springer
… This study did not find 10-fluorodecanoic acid (27) or 14-fluoromyristic acid (28), in contrast to the earlier work by Ward and co-workers [96]. …
Number of citations: 63 link.springer.com
S Youssef-Saliba, Y Vallée - Current Organic Chemistry, 2020 - ingentaconnect.com
In this review, we examined the possibility that some halogenated organic derivatives were used in the primitive ocean at the beginning of life on Earth. Firstly, we described the …
Number of citations: 3 www.ingentaconnect.com
M Rueda Becerril - 2014 - open.library.ubc.ca
… 31), 16-fluoropalmitic acid (33) and 10-fluorodecanoic acid (34). Other types of fatty acid derivatives were also obtained, such as diol 36 derived from fluorooleic … 10-fluorodecanoic acid …
Number of citations: 3 open.library.ubc.ca
V Mzozoyana - 2015 - ukzn-dspace.ukzn.ac.za
The aim of this project was to develop methods for the preparation of fluorine analogues of natural products. The incorporation of fluorine into bioactive organic compounds enhances …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
E White, J McCloskey - The Journal of Organic Chemistry, 1970 - ACS Publications
We have therefore examined the mass spectra of TMS derivatives of halo acids (1-5) and halo alcohols (6-10) to determine whether remote functional group inter-actions between TMS …
Number of citations: 36 pubs.acs.org

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